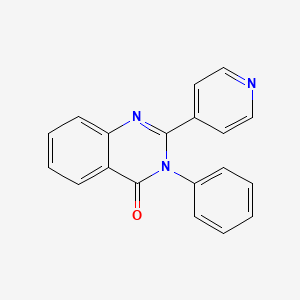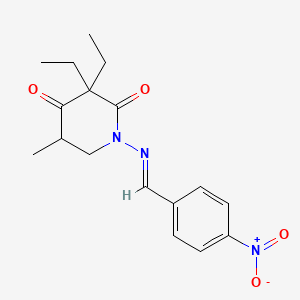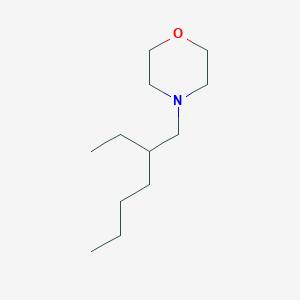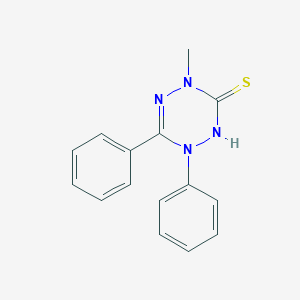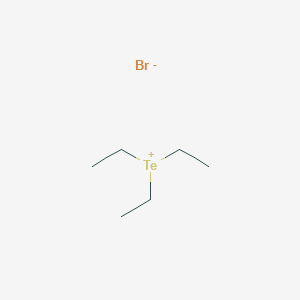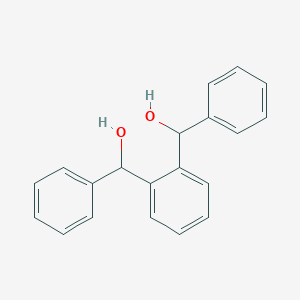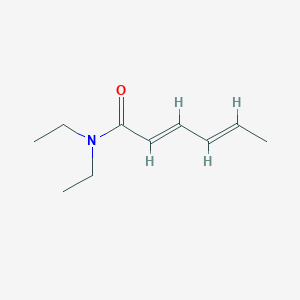![molecular formula C10H25NSSi B14666428 N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine CAS No. 50965-40-7](/img/structure/B14666428.png)
N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine is an organic compound characterized by the presence of an ethyl group, a trimethylsilyl group, and a sulfanyl group attached to an ethanamine backbone. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine typically involves the reaction of N-ethyl ethanamine with a trimethylsilylating agent and a sulfanylating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures high yield and purity of the final product. Purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding a simpler ethanamine derivative.
Substitution: The ethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, de-silylated ethanamines, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The ethyl group provides hydrophobic interactions, affecting the compound’s solubility and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-N-[(trimethylsilyl)methyl]ethanamine
- N-Ethyl-N-[[[2-(trimethylsilyl)ethyl]thio]methyl]ethanamine
Uniqueness
N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine is unique due to the presence of both a trimethylsilyl group and a sulfanyl group, which confer distinct chemical properties. The combination of these groups allows for versatile chemical modifications and applications that are not possible with simpler ethanamine derivatives.
Propriétés
Numéro CAS |
50965-40-7 |
|---|---|
Formule moléculaire |
C10H25NSSi |
Poids moléculaire |
219.46 g/mol |
Nom IUPAC |
N-ethyl-N-(2-trimethylsilylethylsulfanylmethyl)ethanamine |
InChI |
InChI=1S/C10H25NSSi/c1-6-11(7-2)10-12-8-9-13(3,4)5/h6-10H2,1-5H3 |
Clé InChI |
ZNHUIBCBRRNHOO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CSCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


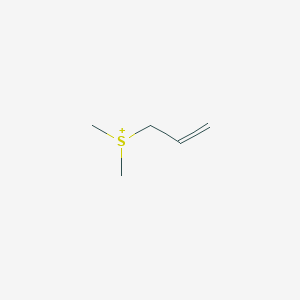
![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)

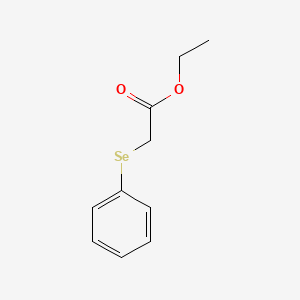
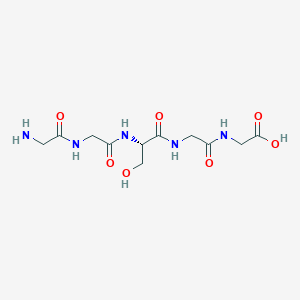
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
